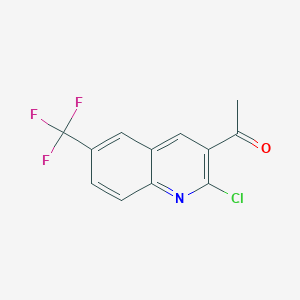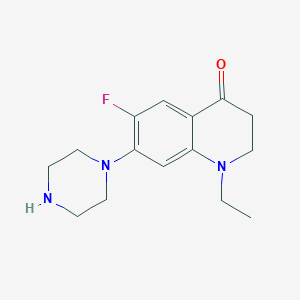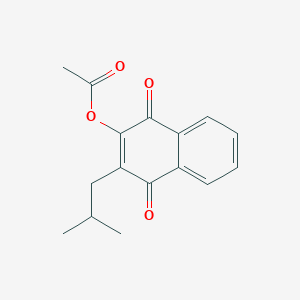
3-Isobutyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isobutyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate is a synthetic organic compound belonging to the class of naphthoquinone derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a naphthoquinone core with an acetate group and an isobutyl substituent, which contribute to its unique chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate typically involves the following steps:
Formation of the Naphthoquinone Core: The naphthoquinone core can be synthesized through the oxidation of naphthalene derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via Friedel-Crafts alkylation, where naphthoquinone reacts with isobutyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Acetylation: The final step involves the acetylation of the hydroxyl group on the naphthoquinone core using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Oxidation: Large-scale oxidation of naphthalene derivatives using industrial oxidizing agents.
Continuous Flow Alkylation: Continuous flow reactors are used for the Friedel-Crafts alkylation to ensure efficient and consistent introduction of the isobutyl group.
Automated Acetylation: Automated systems are employed for the acetylation step to ensure precise control over reaction conditions and product quality.
化学反应分析
Types of Reactions
3-Isobutyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Oxidation Products: More complex quinone derivatives with additional functional groups.
Reduction Products: Hydroquinone derivatives with reduced quinone moiety.
Substitution Products: Aromatic compounds with various substituents introduced at specific positions.
科学研究应用
3-Isobutyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Isobutyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate involves its interaction with various molecular targets and pathways:
Redox Activity: The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells.
Enzyme Inhibition: It can inhibit specific enzymes involved in cellular processes, leading to potential therapeutic effects.
DNA Interaction: The compound may interact with DNA, causing damage or interfering with replication and transcription processes.
相似化合物的比较
Similar Compounds
3-Dodecyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate: Similar structure with a dodecyl group instead of an isobutyl group.
1,4-Naphthoquinone: The parent compound without the isobutyl and acetate groups.
2-Acetoxy-1,4-naphthoquinone: Similar structure with an acetoxy group at a different position.
Uniqueness
3-Isobutyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate is unique due to its specific substituents, which confer distinct chemical properties and potential applications. The isobutyl group enhances its lipophilicity, while the acetate group provides additional reactivity, making it a versatile compound for various scientific and industrial applications.
属性
CAS 编号 |
144538-04-5 |
|---|---|
分子式 |
C16H16O4 |
分子量 |
272.29 g/mol |
IUPAC 名称 |
[3-(2-methylpropyl)-1,4-dioxonaphthalen-2-yl] acetate |
InChI |
InChI=1S/C16H16O4/c1-9(2)8-13-14(18)11-6-4-5-7-12(11)15(19)16(13)20-10(3)17/h4-7,9H,8H2,1-3H3 |
InChI 键 |
SVQGABAJPMGSFZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=C(C(=O)C2=CC=CC=C2C1=O)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11848200.png)


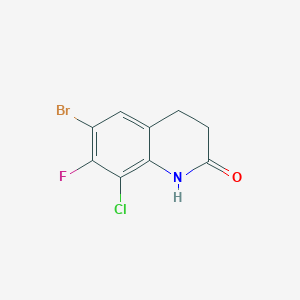
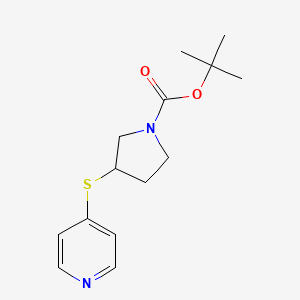
![4-Ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline](/img/structure/B11848235.png)
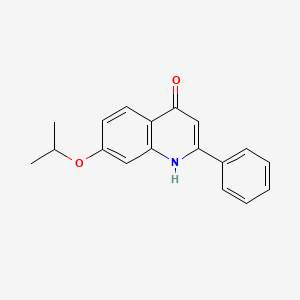

![5-Amino-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11848254.png)


